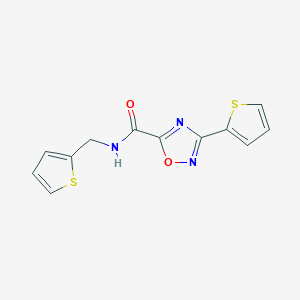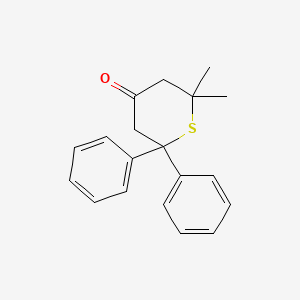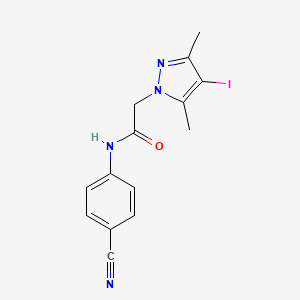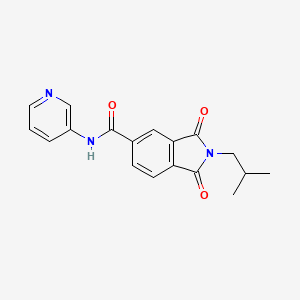![molecular formula C22H36N4O B6087952 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)
1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in 2005 and has since gained attention for its potential therapeutic applications in the field of pain management.
Wirkmechanismus
1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, which results in the reduction of pain signals transmitted to the brain.
Biochemical and physiological effects:
1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide has been shown to have potent analgesic effects in preclinical models of pain. It has also been found to have a slower onset of action and longer duration of effect compared to traditional opioid drugs. In addition, 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide has been shown to have a reduced potential for producing respiratory depression, physical dependence, and tolerance, which are common side effects of traditional opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide in lab experiments is its high affinity and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain management. However, one limitation of using 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide and its potential use in pain management.
2. The development of more soluble analogs of 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide may improve its utility in experimental settings.
3. The potential use of 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide in other therapeutic areas, such as addiction and mood disorders, should be explored.
4. The safety and efficacy of 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide in human clinical trials should be evaluated.
Synthesemethoden
The synthesis of 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 2-(6-methyl-2-pyridinyl)ethylamine with 1,4'-bipiperidine-3-carboxylic acid to form the intermediate 1-(6-methyl-2-pyridinyl)-4'-[2-(1-piperidinyl)ethyl]bipiperidine-3-carboxylic acid. This intermediate is then reacted with isopropyl chloroformate to form the final product, 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use as a pain management drug. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is the primary target for most opioid analgesics. In preclinical studies, 1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide has been found to be effective in reducing pain without producing the adverse side effects commonly associated with traditional opioid drugs.
Eigenschaften
IUPAC Name |
N-[2-(6-methylpyridin-2-yl)ethyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-17(2)25-14-10-21(11-15-25)26-13-5-7-19(16-26)22(27)23-12-9-20-8-4-6-18(3)24-20/h4,6,8,17,19,21H,5,7,9-16H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXHLGEQLBRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCNC(=O)C2CCCN(C2)C3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-methylpyridin-2-yl)ethyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)


![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087934.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)